molecular formula C25H21ClN2O5S B2506415 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 902291-59-2

2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2506415
CAS No.: 902291-59-2
M. Wt: 496.96
InChI Key: SUNQNXLPECJTBP-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a quinoline-based acetamide derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methoxy substituent at position 6 of the quinoline core, and an N-(3-methylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(34(31,32)20-9-6-17(26)7-10-20)25(30)21-13-19(33-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQNXLPECJTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 3-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the ketone to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and quinoline groups are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Quinoline Core Modifications

  • Target Compound : 6-methoxy group (electron-donating, polar) .
  • Analog 1 () : 6-ethyl group (hydrophobic, lipophilic) .
  • Analog 2 () : 6-ethyl group with unsubstituted benzenesulfonyl .

The methoxy group in the target compound likely enhances aqueous solubility compared to ethyl-substituted analogs. Ethyl groups may increase membrane permeability due to higher lipophilicity, which could affect bioavailability in biological systems.

Sulfonyl Group Variations

  • Target Compound : 4-chlorobenzenesulfonyl (electron-withdrawing chloro substituent) .

The chloro substituent in the target compound may enhance electrophilicity at the sulfonyl group, influencing reactivity in nucleophilic substitution or hydrogen-bonding interactions. This could improve binding affinity in enzyme-targeted therapies compared to non-halogenated analogs .

Acetamide Phenyl Group Variations

  • Target Compound : N-(3-methylphenyl) (meta-methyl substituent) .
  • Analog 2 () : N-(4-chlorophenyl) (para-chloro substituent) .

In contrast, para-chloro substituents in Analog 2 may enhance electronic effects, such as resonance stabilization, but reduce solubility .

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative of quinoline, which has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The structural formula of the compound is as follows:

C18H19ClN2O3S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a quinoline core substituted with a chlorobenzenesulfonyl group and a methylphenylacetamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that derivatives of quinoline possess significant antimicrobial properties. The sulfonamide group is known to enhance the antibacterial activity against a range of pathogens.
  • Anticancer Potential : Quinoline derivatives are often investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, inhibiting tumor growth through various pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Synthesis : Quinoline derivatives often interact with DNA gyrase or topoisomerase, leading to disruption in DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell death.

Research Findings and Case Studies

A review of several studies provides insights into the biological activities and efficacy of this compound:

StudyFindings
Ashfaq et al. (2010)Reported on the structural characterization and potential antimicrobial activity against Gram-positive bacteria.
PMC3379469 (2012)Highlighted the crystal structure revealing interactions that may enhance biological activity.
Recent In Vitro StudiesDemonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

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